molecular formula C20H20N2O4 B2946277 3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 339023-62-0

3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2946277
CAS No.: 339023-62-0
M. Wt: 352.39
InChI Key: XHWBDFZTWKPMLA-SFQUDFHCSA-N
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Description

3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that features a benzofuran core structure This compound is notable for its unique combination of functional groups, including a nitroethenyl moiety and a tert-butylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and suitable electrophiles.

    Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced via nitration reactions, often using nitric acid or other nitrating agents under controlled conditions.

    Attachment of the tert-Butylphenylamino Group: The tert-butylphenylamino group can be attached through amination reactions, typically involving the use of tert-butylphenylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution may involve reagents like bromine (Br2) or chlorinating agents, while nucleophilic substitution may involve nucleophiles such as hydroxide ions (OH-).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted benzofuran derivatives.

Scientific Research Applications

3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The nitroethenyl group may participate in redox reactions, while the tert-butylphenylamino group may interact with biological receptors or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group but differs in its boronic acid functionality.

    4-Biphenylboronic acid: Contains a biphenyl structure with boronic acid functionality.

    4-Methoxyphenylboronic acid: Features a methoxy group instead of the tert-butyl group.

Uniqueness

3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is unique due to its combination of a benzofuran core, nitroethenyl group, and tert-butylphenylamino group

Properties

IUPAC Name

3-[(E)-2-(4-tert-butylanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-20(2,3)13-8-10-14(11-9-13)21-12-17(22(24)25)18-15-6-4-5-7-16(15)19(23)26-18/h4-12,18,21H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWBDFZTWKPMLA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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